p-Tolyl-4-methylbenzyl sulfide
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Overview
Description
p-Tolyl-4-methylbenzyl sulfide: is an organic compound with the chemical formula C8H10S methyl p-tolyl sulfide . This compound is characterized by the presence of a sulfur atom bonded to a p-tolyl group and a methylbenzyl group. It is a colorless to light yellow liquid with a distinctive sulfur odor. The compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing p-Tolyl-4-methylbenzyl sulfide involves the reaction of p-tolylmagnesium bromide with methylbenzyl chloride . The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the p-tolylmagnesium bromide attacks the carbon atom in the methylbenzyl chloride, resulting in the formation of this compound .
Another method involves the use of phosphinic acid thioesters and benzyl Grignard reagents . This method takes advantage of the ambident electrophilicity of phosphinic acid thioesters, allowing for the formation of carbon-sulfur bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, further enhances the efficiency of the industrial processes .
Chemical Reactions Analysis
Types of Reactions
p-Tolyl-4-methylbenzyl sulfide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include , , and .
Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used. Common reducing agents include and .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as or .
Reduction: Lithium aluminum hydride in anhydrous or .
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate .
Major Products Formed
- Various substituted sulfides from nucleophilic substitution reactions .
Sulfoxides: and from oxidation reactions.
Thiols: and from reduction reactions.
Scientific Research Applications
p-Tolyl-4-methylbenzyl sulfide: has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving sulfur-containing compounds and their biological activities.
Industrial Applications: It is used as a solvent and as an additive in the production of lubricants and other industrial products.
Mechanism of Action
The mechanism of action of p-Tolyl-4-methylbenzyl sulfide in chemical reactions involves the nucleophilic attack of the sulfur atom on electrophilic centers. In oxidation reactions, the sulfur atom is oxidized to form sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides. The compound’s reactivity is influenced by the electronic and steric effects of the p-tolyl and methylbenzyl groups .
Comparison with Similar Compounds
p-Tolyl-4-methylbenzyl sulfide: can be compared with other similar compounds such as:
Benzyl sulfide: Lacks the p-tolyl group, making it less sterically hindered and more reactive in certain reactions.
Di-p-tolyl sulfide: Contains two p-tolyl groups, making it more sterically hindered and less reactive in nucleophilic substitution reactions.
Methyl phenyl sulfide: Contains a phenyl group instead of a p-tolyl group, affecting its electronic properties and reactivity.
The uniqueness of This compound lies in its specific combination of steric and electronic effects, which influence its reactivity and applications in various chemical reactions .
Properties
CAS No. |
5023-63-2 |
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Molecular Formula |
C15H16S |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C15H16S/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
SJJMMMALTYPIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=C(C=C2)C |
Origin of Product |
United States |
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